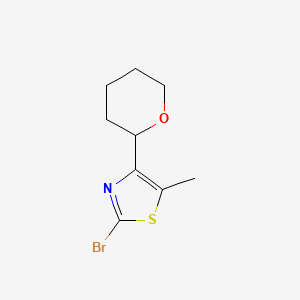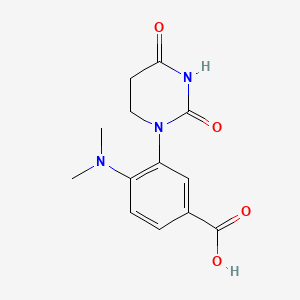
4-(Dimethylamino)-3-(2,4-dioxohexahydropyrimidin-1-yl)benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid is an organic compound with a complex structure, featuring both aromatic and heterocyclic components
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid typically involves multi-step organic reactions. One common method starts with the nitration of benzoic acid derivatives, followed by reduction to introduce the amino group. The dimethylamino group is then introduced via alkylation. The diazinan-1-yl moiety is incorporated through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis routes, with emphasis on yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity are often employed.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the diazinan-1-yl ring, potentially opening it to form simpler amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Halogenated or alkylated aromatic compounds.
科学的研究の応用
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it serves as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Industry: In industrial applications, it is used in the synthesis of dyes, pigments, and other specialty chemicals.
作用機序
The mechanism by which 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid exerts its effects is largely dependent on its interaction with biological targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the diazinan-1-yl ring can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate enzyme activity or receptor binding, influencing various biochemical pathways.
類似化合物との比較
4-(Dimethylamino)benzoic acid: Lacks the diazinan-1-yl ring, making it less complex and potentially less versatile.
3-(2,4-Dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the dimethylamino group, which may reduce its efficacy in certain applications.
Uniqueness: The combination of the dimethylamino group and the diazinan-1-yl ring in 4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid provides a unique set of chemical properties, making it more versatile in both synthetic and biological applications compared to its simpler analogs.
特性
分子式 |
C13H15N3O4 |
|---|---|
分子量 |
277.28 g/mol |
IUPAC名 |
4-(dimethylamino)-3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid |
InChI |
InChI=1S/C13H15N3O4/c1-15(2)9-4-3-8(12(18)19)7-10(9)16-6-5-11(17)14-13(16)20/h3-4,7H,5-6H2,1-2H3,(H,18,19)(H,14,17,20) |
InChIキー |
WSHNOXSUCCRSRW-UHFFFAOYSA-N |
正規SMILES |
CN(C)C1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Azabicyclo[4.1.0]heptan-5-one](/img/structure/B15304450.png)
![2-[(But-3-yn-1-yl)amino]acetic acid hydrochloride](/img/structure/B15304451.png)
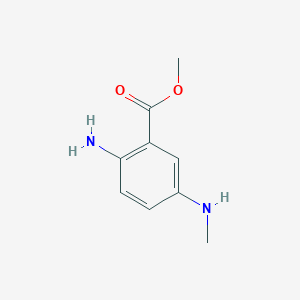
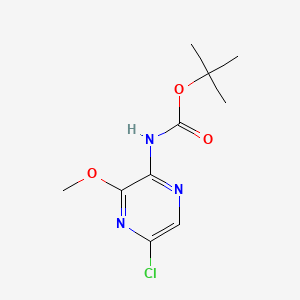
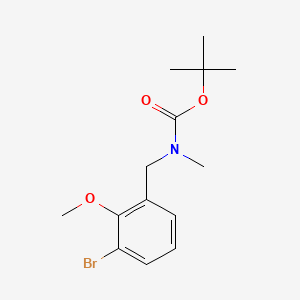
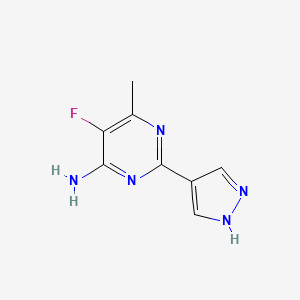
![rac-(4aR,7aR)-octahydropyrano[2,3-c]pyrrole hydrochloride](/img/structure/B15304495.png)
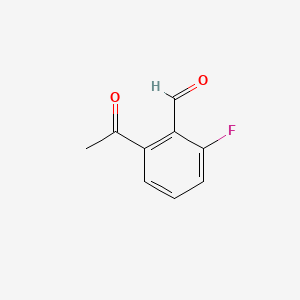
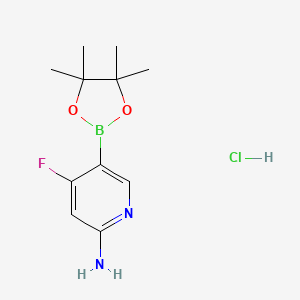
![2-(4-Bromo-2-methoxyphenyl)-2-{[(tert-butoxy)carbonyl]amino}acetic acid](/img/structure/B15304501.png)

